
(S)-3-(3,4-Difluorophenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(3,4-Difluorophenyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring substituted with a 3,4-difluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3,4-Difluorophenyl)pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the 3,4-difluorophenyl group, which can be derived from commercially available 3,4-difluoroaniline.
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction. One common method involves the reaction of 3,4-difluoroaniline with a suitable aldehyde or ketone, followed by reduction to form the pyrrolidine ring.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer. This can be achieved through methods such as chiral chromatography or the use of chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow chemistry are often employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
(S)-3-(3,4-Difluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, organolithium compounds, and Grignard reagents are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
(S)-3-(3,4-Difluorophenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies investigating the role of fluorinated pyrrolidines in biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the development of agrochemicals and materials science, where its unique chemical properties are leveraged for specific applications.
作用機序
The mechanism of action of (S)-3-(3,4-Difluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorophenyl group enhances its binding affinity and selectivity, leading to potent biological effects. The compound may modulate neurotransmitter systems, inhibit enzyme activity, or interact with cellular receptors, depending on its specific application.
類似化合物との比較
Similar Compounds
®-3-(3,4-Difluorophenyl)pyrrolidine: The enantiomer of the compound, which may exhibit different pharmacological properties.
3-(3,4-Difluorophenyl)pyrrolidine: The racemic mixture containing both (S)- and ®-enantiomers.
3-(3,4-Difluorophenyl)piperidine: A structurally similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(S)-3-(3,4-Difluorophenyl)pyrrolidine is unique due to its specific stereochemistry, which imparts distinct biological activity compared to its enantiomer and racemic mixture. The presence of the difluorophenyl group also contributes to its enhanced stability and binding affinity in various applications.
特性
分子式 |
C10H11F2N |
|---|---|
分子量 |
183.20 g/mol |
IUPAC名 |
(3S)-3-(3,4-difluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11F2N/c11-9-2-1-7(5-10(9)12)8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2/t8-/m1/s1 |
InChIキー |
KVTILWXFURUWHL-MRVPVSSYSA-N |
異性体SMILES |
C1CNC[C@@H]1C2=CC(=C(C=C2)F)F |
正規SMILES |
C1CNCC1C2=CC(=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


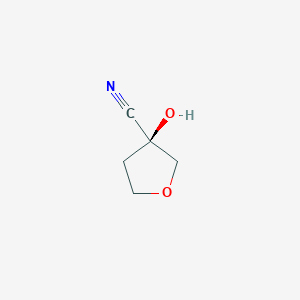
![5-(Methylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B15225038.png)
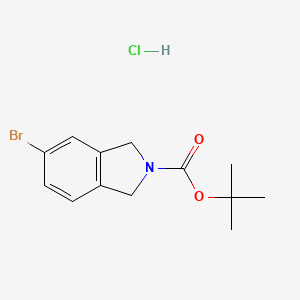
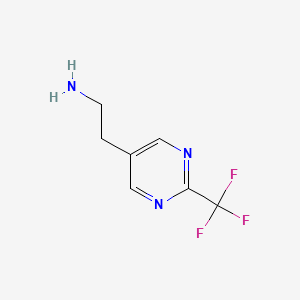
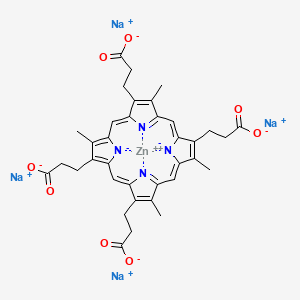
![tert-butyl (2S)-2-(5-fluoro-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazin-2-yl)azetidine-1-carboxylate](/img/structure/B15225061.png)
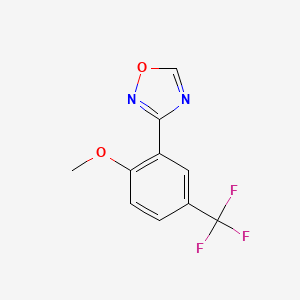
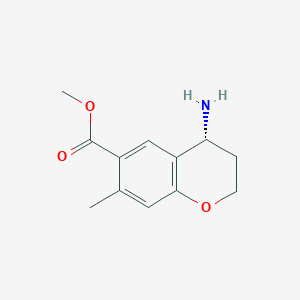
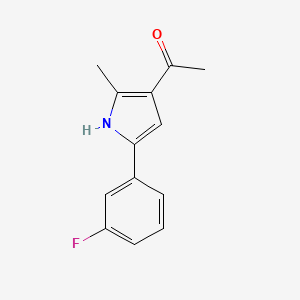
![4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-one](/img/structure/B15225082.png)
![5-Bromo-2-methoxy-N-(6-methoxy-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide](/img/structure/B15225093.png)
![2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidine-7(6H)-thione](/img/structure/B15225095.png)
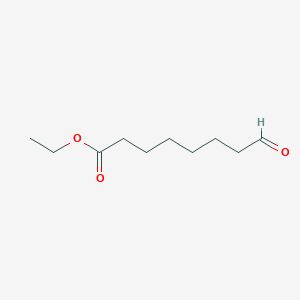
![Ethyl 2-(7-chlorobenzo[d]thiazol-2-yl)acetate](/img/structure/B15225122.png)
